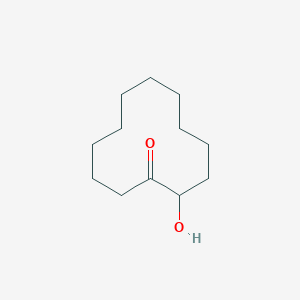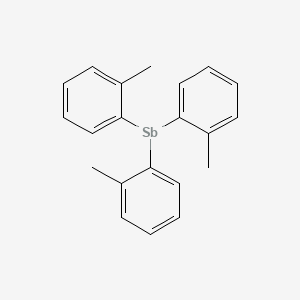
Stibine, tris(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methylphenyl)stibine is an organoantimony compound characterized by the presence of three 2-methylphenyl groups attached to a central antimony atom. This compound is part of the broader class of triarylstibines, which are known for their applications in coordination chemistry due to their ability to act as ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(2-methylphenyl)stibine can be synthesized through the reaction of antimony trichloride with 2-methylphenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 2-methylbromobenzene is reacted with magnesium in anhydrous ether to form 2-methylphenylmagnesium bromide.
Formation of Tris(2-methylphenyl)stibine: Antimony trichloride is added to the Grignard reagent under an inert atmosphere, resulting in the formation of tris(2-methylphenyl)stibine.
Industrial Production Methods: While specific industrial production methods for tris(2-methylphenyl)stibine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-methylphenyl)stibine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Substitution: It can participate in substitution reactions where one or more of the 2-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.
Major Products:
Oxidation Products: Antimony(V) compounds with different substituents.
Substitution Products: Compounds where one or more 2-methylphenyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Tris(2-methylphenyl)stibine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, particularly with transition metals like silver and rhodium.
Catalysis: The compound is used in catalytic systems to enhance reaction rates and selectivity.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism by which tris(2-methylphenyl)stibine exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can alter the reactivity and stability of the metal center, thereby affecting the overall reaction pathway .
Comparación Con Compuestos Similares
Triphenylstibine: Similar in structure but with phenyl groups instead of 2-methylphenyl groups.
Tris(2-methoxyphenyl)stibine: Contains methoxy groups, leading to different electronic properties.
Tris(2-bromophenyl)stibine: Bromine substituents introduce different reactivity patterns.
Uniqueness: Tris(2-methylphenyl)stibine is unique due to the presence of the 2-methylphenyl groups, which provide distinct steric and electronic effects compared to other triarylstibines. These effects can influence the compound’s reactivity and its ability to form stable complexes with metals .
Propiedades
Número CAS |
23822-15-3 |
|---|---|
Fórmula molecular |
C21H21Sb |
Peso molecular |
395.2 g/mol |
Nombre IUPAC |
tris(2-methylphenyl)stibane |
InChI |
InChI=1S/3C7H7.Sb/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |
Clave InChI |
LDXFCCZPPSEDCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



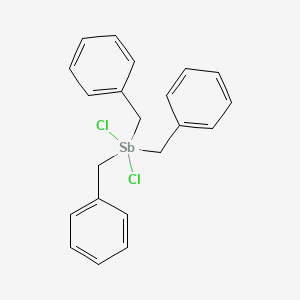


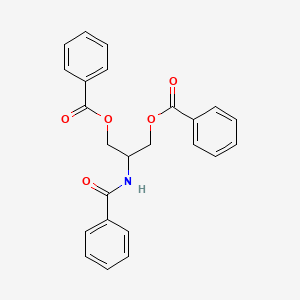



![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)
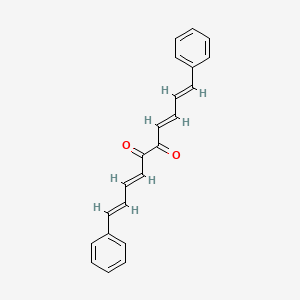
![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)
